Home > Products > Screening Compounds P13944 > N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide -

N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Catalog Number: EVT-4025466
CAS Number:
Molecular Formula: C19H27N3O3S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

  • Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative featuring a methoxyphenyl ring and a benzonitrile group attached to the oxadiazole ring. []
  • Relevance: This compound shares the core 5-(4-methoxyphenyl)-1,3,4-oxadiazole structure with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The key difference lies in the substituent at the 2-position of the oxadiazole ring. While the target compound has a thioacetamide group, this compound features a methoxybenzonitrile substituent. []

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: This 1,3,4-oxadiazole derivative possesses a chlorophenyl ring and an acetamide group attached to the oxadiazole core. []
  • Compound Description: This compound is synthesized using a CoII-catalyzed method and features a symmetric N⋯H+⋯N unit within its structure. []

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

  • Compound Description: This copper(II) complex incorporates two ligands derived from 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, with the copper atom exhibiting a slightly distorted square-planar geometry. []
  • Relevance: This complex is highly relevant as it utilizes the same 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety as N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The key difference lies in the 2-position of the oxadiazole ring. Instead of the thioacetamide group, this complex features an ethanimidamidate group, formed by reaction of the 2-amino-oxadiazole with acetonitrile during synthesis. []

1-(2-(4-Fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08)

  • Compound Description: AS1-08 is a pyridine-based 1,3,4-oxadiazole scaffold studied for its thermodynamic properties in binary solutions with DMSO and DMF. []
  • Relevance: While sharing the 1,3,4-oxadiazole core with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, AS1-08 features a distinct substitution pattern. It incorporates a 4-fluorophenyl group at the 2-position, a pyridin-4-yl group at the 5-position, and a complex prop-2-en-1-one substituent at the nitrogen atom of the oxadiazole ring. []

1-(2-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

  • Compound Description: Similar to AS1-08, AS1-12 is another pyridine-based 1,3,4-oxadiazole scaffold investigated for its thermodynamic properties in binary solutions. []
  • Relevance: This compound closely resembles AS1-08 and shares the same core structure with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The difference lies in the substituent at the 2-position of the oxadiazole ring; AS1-12 bears a 4-methoxyphenyl group instead of the 4-fluorophenyl group found in AS1-08. []

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative designed as a chalcone analog and evaluated for its in vitro antibacterial potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains. []

4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

  • Compound Description: Another chalcone analog, this 1,3,4-oxadiazole derivative has been synthesized and evaluated for its in vitro antibacterial activity against a range of Gram-positive and Gram-negative microorganisms, alongside antifungal activity. []
  • Relevance: Like compound 3c, this molecule shares the 1,3,4-oxadiazole core and thioether linker with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, but features different substituents at the thioether and the 5-position of the oxadiazole ring. []
  • Compound Description: This compound, designed as a chalcone analog, has been synthesized and assessed for its in vitro antibacterial and antifungal activities. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

  • Compound Description: This synthesized chalcone analog has undergone evaluation for its in vitro antibacterial and antifungal activities, demonstrating good target binding towards bacterial bioavailability. []

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

  • Compound Description: This 1,3,4-oxadiazole derivative has shown promising antidepressant activity in the forced swimming test (FST) model and exhibits potent binding affinity to 5-HT1A receptors. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring and the thioether linker at the 2-position with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. It also possesses an acetamide group, although located on a different part of the molecule. []

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

  • Compound Description: This novel compound is a 2-chloro-N-aryl substituted acetamide derivative of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. It shows significant cytotoxicity against PANC-1 and HepG2 cell lines. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio}-1,3,4-oxadiazole (8a-n)

  • Compound Description: This series of compounds combines azinane and 1,3,4-oxadiazole heterocyclic cores, with various N-aryl-2-acetamide substituents, demonstrating moderate antibacterial activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core and the thioacetamide group at the 2-position with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The main difference lies in the substituent at the 5-position, where these compounds feature a {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} group instead of a methoxyphenyl group. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8g)

  • Compound Description: Part of the 8a-n series, this specific compound exhibits potent growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []
  • Relevance: Like the other compounds in the 8a-n series, this molecule shares the 1,3,4-oxadiazole core and thioacetamide group with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, differing primarily in the substituent at the 5-position. []

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (7a–e)

  • Compound Description: This series of compounds incorporates both 1,3,4-oxadiazole and benzothiazole moieties and has been studied for in vitro antimicrobial and antiproliferative activities. []

N-(6-methoxybenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide (7c)

  • Compound Description: A key compound within the 7a-e series, this derivative demonstrates significant inhibitory activity against A549 and MCF-7 tumor cell lines while remaining less toxic to the healthy NIH/3T3 cell line. [, ]
  • Relevance: Similar to other compounds in the 7a-e series, this molecule and N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide share the 1,3,4-oxadiazole and thioacetamide groups but differ in the specific substituents on the 5-position of the oxadiazole ring. [, ]
  • Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives incorporates oxadiazole and pyridine rings and has shown potent antimicrobial and antituberculosis activity. []

1-Ethyl-7-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (O-1)

  • Compound Description: Synthesized from nalidixic acid through a hydrazone intermediate, this 1,3,4-oxadiazole derivative has been prepared and characterized as part of a study focusing on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives of nalidixic acid and their copper complexes. []

3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O-2)

  • Compound Description: Similar to O-1, this 1,3,4-oxadiazole derivative was synthesized from nalidixic acid via a hydrazone intermediate and characterized as part of the same research endeavor. []
  • Relevance: This compound shares the same core structure as O-1, differing only in the substituent at the 5-position of the oxadiazole ring. While O-1 has a phenyl group, O-2 bears a 4-chlorophenyl group. It shares the 1,3,4-oxadiazole ring with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide but differs significantly in the overall structure due to the absence of a thioether linkage and the presence of the 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety. []

1-ethyl-3-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O-3)

  • Compound Description: This 1,3,4-oxadiazole derivative, synthesized and characterized analogously to O-1 and O-2, forms part of the same study on nalidixic acid derivatives. []
  • Relevance: This compound exhibits a structural similarity to O-1 and O-2. It shares the 1,3,4-oxadiazole core with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide but lacks the thioether linkage and incorporates the characteristic 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety. It differs from O-1 and O-2 by having a 3,4-dimethoxyphenyl group at the 5-position of the oxadiazole ring. []

1-ethyl-3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O-4)

  • Compound Description: Prepared and characterized following the same methodology as the previous O-series compounds, this 1,3,4-oxadiazole derivative is also part of the research on nalidixic acid derivatives. []
  • Relevance: This compound's structure closely resembles that of O-1, O-2, and O-3. It shares the 1,3,4-oxadiazole motif with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide but lacks the thioether linkage and incorporates the distinct 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety. The key difference from other O-series compounds lies in the 4-hydroxyphenyl group at the 5-position of the oxadiazole ring. []
  • Compound Description: Synthesized and characterized analogously to the previous O-series compounds, this 1,3,4-oxadiazole derivative is also part of the research on nalidixic acid derivatives. []
  • Relevance: Similar to the preceding compounds in the O-series, this derivative shares the 1,3,4-oxadiazole core with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide but lacks the thioether linkage and incorporates the characteristic 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety. It differs from other O-series compounds by featuring a 4-acetamidophenyl group at the 5-position of the oxadiazole ring. []

3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O-6)

  • Compound Description: Following the same synthesis and characterization procedures as the previous O-series compounds, this 1,3,4-oxadiazole derivative also forms part of the study focusing on nalidixic acid derivatives. []
  • Relevance: This compound shares structural features with the previous O-series compounds. It possesses the 1,3,4-oxadiazole ring system, common to N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, but lacks the thioether linkage. It incorporates the characteristic 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety and distinguishes itself from other O-series compounds by having a 4-(dimethylamino)phenyl group at the 5-position of the oxadiazole ring. []

1-ethyl-3-(5-(3-methoxy-4-phenoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O-7)

  • Compound Description: Synthesized and characterized in a similar manner to the other O-series compounds, this 1,3,4-oxadiazole derivative is also a part of the investigation into nalidixic acid derivatives. []
  • Relevance: This compound closely resembles the other compounds in the O-series. It shares the 1,3,4-oxadiazole core with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide but lacks the thioether linkage. It also contains the distinctive 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety and is differentiated from other O-series compounds by the presence of a 3-methoxy-4-phenoxyphenyl group at the 5-position of the oxadiazole ring. []

3-(5-(benzo[d][1,3]dioxol-6-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (O-8)

  • Compound Description: Prepared and characterized using the same methods as the previous O-series compounds, this 1,3,4-oxadiazole derivative is also included in the study on nalidixic acid derivatives. []
  • Relevance: This compound exhibits structural similarities to the other O-series compounds. It contains the 1,3,4-oxadiazole ring system, also found in N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, but lacks the thioether linkage and possesses the characteristic 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety. Its distinct feature is the benzo[d][1,3]dioxol-6-yl group at the 5-position of the oxadiazole ring. []
  • Compound Description: Synthesized and characterized following the same procedures as the previous O-series compounds, this 1,3,4-oxadiazole derivative is another compound investigated in the study on nalidixic acid derivatives. []

1-ethyl-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-7-methyl-1,8-naphthyridin-4(1H)-one (O-10)

  • Compound Description: This 1,3,4-oxadiazole derivative was synthesized and characterized using the same methods as the other O-series compounds and is included in the study on nalidixic acid derivatives. []
  • Relevance: This final compound in the O-series shares structural aspects with the other derivatives. It contains the 1,3,4-oxadiazole ring, also present in N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, but lacks the thioether linkage. Additionally, it incorporates the characteristic 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one moiety. It is distinguished from other O-series compounds by the presence of a 4-methoxyphenyl group at the 5-position of the oxadiazole ring. []

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (2)

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of 1,3,4-thiadiazole-derived compounds evaluated for their cytotoxic activity against various cancer cell lines. []
  • Relevance: Although it features a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole found in N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, this compound shares the 4-methoxyphenylacetamide moiety. This structural similarity highlights the exploration of analogous compounds with different heterocyclic cores for potential biological activities. []

2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives

  • Compound Description: This series of compounds combines 1,3,4-oxadiazole and morpholine moieties and has been investigated for its antimicrobial activity and hemolytic activity. []
  • Relevance: These compounds and N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide share the 1,3,4-oxadiazole core and thioacetamide group at the 2-position. The primary difference lies in the 5-position substituent of the oxadiazole ring, where this series has various alkyl/aralkyl groups and a morpholinylphenyl group attached to the acetamide nitrogen. []
  • Compound Description: This series of compounds combines adamantane and 1,3,4-oxadiazole moieties and has been investigated for its anticancer activity and Aurora-A kinase inhibitory potential. []
  • Relevance: While the specific structures of these hybrid compounds are not provided, their description indicates they share the 1,3,4-oxadiazole ring with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The presence of the adamantane group and their investigation as Aurora-A kinase inhibitors suggest a different structure-activity relationship compared to the target compound. []

N-isopropyl-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

  • Compound Description: This specific compound, containing a 1,2,4-oxadiazole ring, has been investigated for its interaction with Mycobacterium tuberculosis CYP126A1. []
  • Relevance: Although this compound features a 1,2,4-oxadiazole ring instead of the 1,3,4-oxadiazole present in N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, it is structurally similar due to the presence of a 4-methoxyphenyl group attached to the oxadiazole ring. Additionally, it possesses an acetamide group, though located on a different part of the molecule. []
  • Compound Description: This series of compounds combines pyrazole and 1,3,4-oxadiazole units, synthesized via the Vilsmeier-Haack reaction, and their biological activities have been studied. []
  • Relevance: While specific structures are not provided, the description suggests these compounds share the 1,3,4-oxadiazole core with N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The incorporation of a pyrazole ring suggests different structural features and potential biological activities compared to the target compound. []
  • Compound Description: This compound integrates benzene sulfonamide, pyrazole, and 1,3,4-oxadiazole moieties and has demonstrated potential as an antimicrobial and antitubercular agent. []

N‐Heteryl‐β‐[(2‐alkoxyethyl)oxy]/β[[2‐(N, N‐dialkyamino)ethyl]oxy]acetamide

  • Compound Description: This series comprises acetamide derivatives incorporating various N-heteryl moieties, including 2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, 5-aryl-1,3,4-oxadiazol-2-yl, and 5-alkyl-1,3,4-thiadiazol-2-yl. These compounds have been investigated for their potential as H1-antihistamines. [, ]

Properties

Product Name

N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

IUPAC Name

N,N-dibutyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C19H27N3O3S/c1-4-6-12-22(13-7-5-2)17(23)14-26-19-21-20-18(25-19)15-8-10-16(24-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3

InChI Key

WVHRHPOBXWCHNI-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.